Buserelin acetate

Catalog No.
S522296
CAS No.
68630-75-1
M.F
C62H90N16O15
M. Wt
1299.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Buserelin acetate

CAS Number

68630-75-1

Product Name

Buserelin acetate

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C62H90N16O15

Molecular Weight

1299.5 g/mol

InChI

InChI=1S/C60H86N16O13.C2H4O2/c1-7-64-57(87)48-15-11-23-76(48)58(88)41(14-10-22-65-59(61)62)69-51(81)42(24-33(2)3)70-56(86)47(31-89-60(4,5)6)75-52(82)43(25-34-16-18-37(78)19-17-34)71-55(85)46(30-77)74-53(83)44(26-35-28-66-39-13-9-8-12-38(35)39)72-54(84)45(27-36-29-63-32-67-36)73-50(80)40-20-21-49(79)68-40;1-2(3)4/h8-9,12-13,16-19,28-29,32-33,40-48,66,77-78H,7,10-11,14-15,20-27,30-31H2,1-6H3,(H,63,67)(H,64,87)(H,68,79)(H,69,81)(H,70,86)(H,71,85)(H,72,84)(H,73,80)(H,74,83)(H,75,82)(H4,61,62,65);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47+,48-;/m0./s1

InChI Key

PYMDEDHDQYLBRT-DRIHCAFSSA-N

SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

buserelin acetate; busereline; US brand name: Etilamide Foreign brand names: Bigonist; Profact; Profact Depot; Receptal; Suprecur; Suprefact; Suprefact Depot; Suprefact Flakon; Abbreviation: BSRL Code names: HOE 766; ICI 123215; S746766; Chemical structure names: ; 6O(11dimethylethyl)Dserine9(NethylLprolinamide)10deglycinamide luteinizing hormonereleasing factor (pig); Dser (bu(t))(6) pro(9) NEt LHRH Acetate.

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O

Description

The exact mass of the compound Buserelin acetate is 1238.65603 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Buserelin acetate is a synthetic analog of gonadotropin-releasing hormone (GnRH) commonly used in scientific research to manipulate the hormonal regulation of the reproductive system [].

Mechanism of Action

Buserelin acetate mimics the action of GnRH, a natural hormone produced by the hypothalamus that stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland []. FSH and LH play crucial roles in gonadal function, including egg development in females and sperm production in males [].

When administered externally, buserelin acetate initially stimulates the release of FSH and LH, mimicking the body's natural GnRH surge. However, with continued use, it desensitizes the pituitary gland to GnRH, leading to a suppression of FSH and LH production [, ].

Applications in Scientific Research

Buserelin acetate is a valuable tool in various scientific research applications, including:

  • Understanding the Hypothalamic-Pituitary-Gonadal Axis (HPGA)

    Researchers can use buserelin acetate to study the complex interplay between the hypothalamus, pituitary gland, and gonads (ovaries and testes) in regulating reproductive function []. By observing the hormonal response to buserelin administration, scientists can gain insights into the sensitivity and regulation of the HPGA.

  • Induction of Ovulation

    In some research settings, buserelin acetate can be used to induce ovulation in animals or in studies on assisted reproductive technologies []. The initial stimulation of FSH by buserelin can promote egg development, while the subsequent suppression of LH prevents premature ovulation.

  • Treatment of Gonadal Disorders

    Buserelin acetate's ability to suppress gonadotropin release can be beneficial in research on certain gonadal disorders, such as endometriosis or hormone-dependent cancers [, ]. By reducing sex hormone production, buserelin may help manage these conditions.

  • Cancer Research

    The suppressive effects of buserelin acetate on sex hormone production are also being explored in cancer research, particularly for hormone-sensitive cancers like prostate cancer []. By reducing testosterone levels, buserelin may help control cancer growth.

Buserelin acetate is a synthetic peptide analog of luteinizing hormone-releasing hormone, commonly referred to as LHRH. It is characterized by specific substitutions in its amino acid sequence, which enhance its biological activity compared to the natural hormone. The compound's molecular formula is C62H90N16O15, and it has a molecular weight of approximately 1,247.4 g/mol . Buserelin acetate is primarily utilized in clinical settings for its ability to modulate the release of gonadotropins, specifically follicle-stimulating hormone and luteinizing hormone, from the anterior pituitary gland.

  • Buserelin acetate acts as a GnRH agonist. Upon administration, it initially stimulates the release of FSH and LH from the pituitary gland [].
  • However, with continued use, it desensitizes the pituitary gland to GnRH, leading to a suppression of FSH and LH release [].
  • This decrease in gonadotropins ultimately reduces sex hormone (testosterone in males and estrogen in females) production, which is crucial for the growth of certain hormone-dependent cancers like prostate cancer and endometriosis [].
  • Buserelin acetate is generally well-tolerated, but common side effects include hot flashes, headaches, and injection site reactions.
  • In severe cases, it can cause allergic reactions and bone mineral density loss.
  • Buserelin acetate is contraindicated in pregnant and breastfeeding women due to its potential teratogenic effects.

Buserelin acetate functions through competitive binding to gonadotropin-releasing hormone receptors in the pituitary gland. Upon binding, it stimulates the release of luteinizing hormone and follicle-stimulating hormone, leading to various downstream effects in reproductive physiology. The compound undergoes metabolic degradation primarily through enzymatic hydrolysis by peptidases in the liver and kidneys, with a notable half-life of approximately 50 to 80 minutes following intravenous administration .

Buserelin acetate exhibits a significantly enhanced potency compared to natural LHRH, with effects on follicle-stimulating hormone and luteinizing hormone release that are reported to be 20 to 170 times greater than those of LHRH . Its prolonged duration of action makes it particularly useful in clinical applications such as treating hormone-sensitive cancers, including prostate cancer and endometriosis. The compound can initially cause a transient increase in serum testosterone or estradiol levels, which may lead to exacerbation of symptoms in certain patients before eventually reducing these levels to castration levels .

The synthesis of buserelin acetate typically involves solid-phase peptide synthesis techniques. Key steps include:

  • Amino Acid Coupling: Sequential addition of protected amino acids onto a solid support.
  • Deprotection: Removal of protecting groups on amino acids after each coupling step.
  • Cleavage: Cleaving the synthesized peptide from the solid support.
  • Purification: High-performance liquid chromatography is often employed to purify the final product.

The specific substitutions at positions six and ten (D-serine and ethylamide, respectively) are critical for enhancing the biological efficacy of buserelin compared to natural LHRH .

Buserelin acetate is primarily indicated for:

  • Hormone-dependent cancers: Used in treating prostate cancer by reducing testosterone levels.
  • Endometriosis: Helps manage symptoms by suppressing ovarian function.
  • Assisted reproductive technologies: Employed in protocols for ovulation induction and controlled ovarian hyperstimulation.

Additionally, it has been studied for potential applications in treating precocious puberty and other hormonal disorders .

Buserelin acetate interacts with various biological systems, notably:

  • Gonadotropin-Releasing Hormone Receptors: Its primary mechanism involves binding to these receptors, leading to increased release of luteinizing hormone and follicle-stimulating hormone.
  • Cytochrome P450 Enzymes: It may influence steroidogenesis through interactions with enzymes involved in steroid metabolism, although specific interactions require further investigation .

Adverse effects may include hot flashes, decreased libido, and changes in blood lipid levels due to hormonal fluctuations induced by treatment .

Buserelin acetate shares structural similarities with several other peptide analogs of gonadotropin-releasing hormones. Below are some notable compounds for comparison:

Compound NameStructural DifferencesPotency Compared to LHRHUnique Features
Gonadotropin-Releasing HormoneNatural form; no modificationsBaselineShorter half-life; less potent
LeuprolideDifferent amino acid substitutions20 times more potentLong-acting; used for similar indications
TriptorelinSubstitution at position 610 times more potentUsed primarily for prostate cancer treatment
GoserelinAcetate form; different N-terminal residueSimilar potencyUsed in breast cancer therapy

Buserelin acetate's unique combination of structural modifications results in its enhanced potency and longer duration of action compared to these similar compounds, making it a valuable tool in clinical endocrinology and oncology .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.1

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

16

Exact Mass

1298.67715623 g/mol

Monoisotopic Mass

1298.67715623 g/mol

Heavy Atom Count

93

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

13U86G7YSP

Sequence

XHWSYXLRP

Related CAS

57982-77-1 (Parent)

Drug Indication

Buserelin may be used in the treatment of hormone-responsive cancers such as prostate cancer or breast cancer, estrogen-dependent conditions (such as endometriosis or uterine fibroids), and in assisted reproduction.

Mechanism of Action

Buserelin stimulates the pituitary gland's gonadotrophin-releasing hormone receptor (GnRHR). Buserelin desensitizes the GnRH receptor, reducing the amount of gonadotropin. In males, this results in a reduction in the synthesis and release of testosterone. In females, estrogen secretion is inhibited. While initially, there is a rise in FSH and LH levels, chronic administration of Buserelin results in a sustained suppression of these hormones.

Absorption Distribution and Excretion

Buserelin is water soluble and readily absorbed after subcutaneous injection (70% bioavailable). However, bioavailability after oral absorption. When administered correctly via the nasal route, it may be absorbed in the nasal mucosa to achieve sufficient plasma levels.
Buserelin and its inactive metabolites are excreted via the renal and biliary routes. In man it is excreted in urine at 50% in its intact form.
Buserelin circulates in serum predominantly in intact active form. Preferred accumulation is preferentially in the liver and kidneys as well as in the anterior pituitary lobe, the biological target organ.

Metabolism Metabolites

It is metabolized and subsequently inactivated by peptidase (pyroglutamyl peptidase and chymotrypsin-like endopeptidase) in the liver and kidneys as well as in the gastrointestinal tract. In the pituitary gland, it is inactivated by membrane-located enzymes.

Wikipedia

Buserelin

Biological Half Life

The elimination half-life is approximately 50 to 80 minutes following intravenous administration, 80 minutes after subcutaneous administration and approximately 1 to 2 hours after intranasal administration.

Dates

Modify: 2023-08-15
1: Harada T, Taniguchi F. Dienogest: a new therapeutic agent for the treatment of endometriosis. Womens Health (Lond Engl). 2010 Jan;6(1):27-35. Review. PubMed PMID: 20001868.
2: Thitaram C, Pongsopawijit P, Chansitthiwet S, Brown JL, Nimtragul K, Boonprasert K, Homkong P, Mahasawangkul S, Rojanasthien S, Colenbrander B, van der Weijden GC, van Eerdenburg FJ. Induction of the ovulatory LH surge in Asian elephants (Elephas maximus): a novel aid in captive breeding management of an endangered species. Reprod Fertil Dev. 2009;21(5):672-8. PubMed PMID: 19486604.
3: Taguchi T, Noguchi S. [Clinical applications of GnRHa in breast cancer]. Nippon Rinsho. 2006 Apr;64 Suppl 4:85-9. Review. Japanese. PubMed PMID: 16689290.
4: Andersen CY, Humaidan P, Ejdrup HB, Bungum L, Grøndahl ML, Westergaard LG. Hormonal characteristics of follicular fluid from women receiving either GnRH agonist or hCG for ovulation induction. Hum Reprod. 2006 Aug;21(8):2126-30. Epub 2006 May 8. PubMed PMID: 16682403.
5: Proos LA, Lönnerholm T, Jonsson B, Tuvemo T. Can bone age determination provide criteria for growth hormone treatment in adopted girls with early puberty? Ups J Med Sci. 2006;111(1):117-29. PubMed PMID: 16553251.
6: Kanitz W, Schneider F, Hoppen HO, Unger C, Nürnberg G, Becker F. Pregnancy rates, LH and progesterone concentrations in mares treated with a GnRH agonist. Anim Reprod Sci. 2007 Jan;97(1-2):55-62. Epub 2006 Feb 20. PubMed PMID: 16488561.
7: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2005 Dec;27(10):711-38. PubMed PMID: 16395422.
8: Choo R, Chander S, Danjoux C, Morton G, Pearce A, Deboer G, Szumacher E, Loblaw A, Cheung P, Woo T. How are hemoglobin levels affected by androgen deprivation in non-metastatic prostate cancer patients? Can J Urol. 2005 Feb;12(1):2547-52. PubMed PMID: 15777493.
9: Tenhagen BA, Surholt R, Wittke M, Vogel C, Drillich M, Heuwieser W. Use of Ovsynch in dairy herds--differences between primiparous and multiparous cows. Anim Reprod Sci. 2004 Mar;81(1-2):1-11. PubMed PMID: 14749044.
10: Out HJ, Mannaerts BM. The gonadotrophin-releasing hormone antagonist ganirelix--history and introductory data. Hum Fertil (Camb). 2002 Feb;5(1):G5-10; discussion G10-2, G41-8. Review. PubMed PMID: 11939160.

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